2-Bromo-3'-fluoro-4'-methoxybenzophenone
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Overview
Description
2-Bromo-3’-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10BrFO2 It is a derivative of benzophenone, where the phenyl rings are substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-fluoro-4’-methoxybenzophenone typically involves the following steps:
Bromination: The introduction of a bromine atom into the benzene ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Fluorination: The introduction of a fluorine atom into the benzene ring. This can be done using fluorinating agents such as hydrogen fluoride (HF) or silver fluoride (AgF).
Methoxylation: The introduction of a methoxy group (-OCH3) into the benzene ring. This can be achieved using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 2-Bromo-3’-fluoro-4’-methoxybenzophenone may involve large-scale bromination, fluorination, and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-fluoro-4’-methoxybenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and methoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange, or Grignard reagents for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of iodinated, chlorinated, or other substituted benzophenones.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-Bromo-3’-fluoro-4’-methoxybenzophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-3’-fluoro-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzophenone
- 3-Bromo-4-fluorophenol
- 4-Bromo-2-fluorobenzotrifluoride
Uniqueness
2-Bromo-3’-fluoro-4’-methoxybenzophenone is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzophenone scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWULDKRPAFHYEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215006 |
Source
|
Record name | Methanone, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001215006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-97-5 |
Source
|
Record name | Methanone, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001215006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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